10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-
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Overview
Description
10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by the presence of a phenoxazine core structure with a piperazinyl acetyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- typically involves the following steps:
Formation of Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with o-nitrophenol under acidic conditions.
Introduction of Piperazinyl Acetyl Group: The piperazinyl acetyl group is introduced through a nucleophilic substitution reaction, where the phenoxazine core reacts with 4-(2-hydroxyethyl)-1-piperazine in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenoxazine core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenoxazine core can yield hydroquinone derivatives.
Substitution: The piperazinyl acetyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Photoredox Catalysts: Used in photoredox catalysis for organic synthesis.
Dye-Sensitized Solar Cells: Employed as a sensitizer in dye-sensitized solar cells.
Biology and Medicine:
Antioxidant Properties: Exhibits antioxidant properties, making it useful in biological studies.
Anticancer Agent: Derivatives like actinomycin D, which contains a phenoxazine moiety, are used as anticancer agents.
Industry:
Organic Light-Emitting Diodes (OLEDs): Utilized in the development of OLEDs for display technologies.
Material Science: Applied in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazines: Similar in structure and used in pharmacology for their antipsychotic and antiemetic properties.
Phenoxazines: Other derivatives of phenoxazine, such as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, exhibit similar biological activities.
Uniqueness:
Enhanced Biological Activity: The presence of the piperazinyl acetyl group enhances the biological activity of 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- compared to other phenoxazine derivatives.
Versatility in Applications: Its unique structure allows for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
142745-05-9 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C20H23N3O3/c24-14-13-21-9-11-22(12-10-21)15-20(25)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23/h1-8,24H,9-15H2 |
InChI Key |
SWGBEONZWWQJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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